![molecular formula C10H14ClNO B3078190 3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride CAS No. 1049789-51-6](/img/structure/B3078190.png)
3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide, showcasing its versatility in chemical reactions (Liu, Zheng, & Wu, 2017).
- The compound is involved in the creation of novel quinazolinone derivatives, which have been evaluated for their antimicrobial activity. This highlights its potential use in pharmaceutical applications (Habib, Hassan, & El‐Mekabaty, 2013).
Analytical and Materials Science Applications
- In materials science, the compound is used in the formation of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, which are characterized for antimicrobial activity, indicating its utility in developing new materials with biological applications (Bairagi, Bhosale, & Deodhar, 2009).
- Aniline derivatives, including this compound, are used in oxidative radical arylation processes. This has implications for the synthesis of various organic compounds and could be significant in organic chemistry research (Hofmann, Jasch, & Heinrich, 2014).
Environmental and Biological Studies
- The compound is also relevant in environmental studies, as seen in research on the degradation of aniline by bacterial strains. This can have implications for bioremediation and environmental management (Liu et al., 2002).
- In biological contexts, studies on the synthesis of antiarrhythmic agents involve aniline derivatives, demonstrating their significance in developing therapeutic agents (Oinuma et al., 1990).
Advanced Functional Materials
- The compound finds applications in the field of advanced functional materials, as observed in studies investigating the effects of substituents on the conductivity of polyaniline. This research has potential implications for the development of new electronic materials (Zaidi et al., 2004).
Propriétés
IUPAC Name |
3-(2-methylprop-2-enoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h3-6H,1,7,11H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRNAVUSYZYYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)
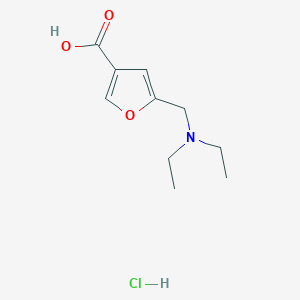
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
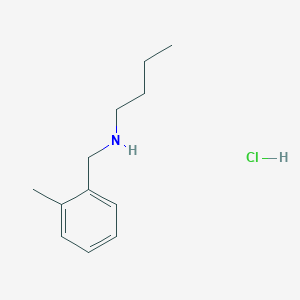
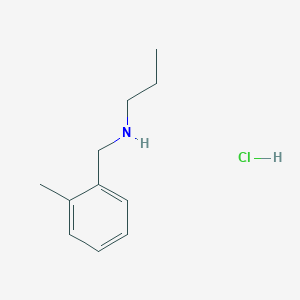

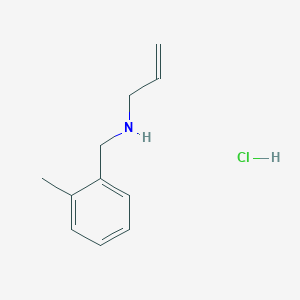
![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)
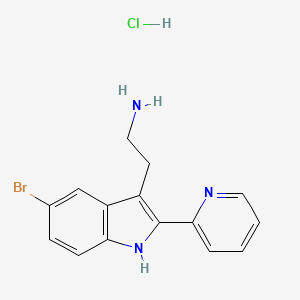
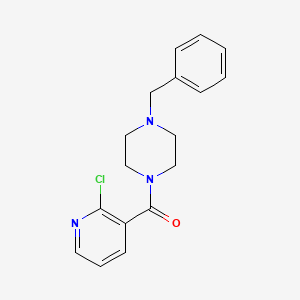
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)



